n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide
Description
Chemical Identity and Structural Features “n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide” (CAS: 61698-76-8), also known as 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide, is a secondary amide derivative with a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol . Its structure consists of a phenylacetamide backbone substituted at the para position with a 2,3-dihydroxypropoxy group. This compound is recognized as Atenolol Impurity B in pharmacopeial standards, reflecting its role as a synthetic intermediate or degradation product in beta-blocker manufacturing .
For example, epoxide intermediates (e.g., 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide) are hydrolyzed to introduce dihydroxypropoxy groups . Characterization typically employs ¹H/¹³C-NMR, mass spectrometry (MS), and HPLC to confirm purity and structural integrity .
Properties
CAS No. |
57064-98-9 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO4/c1-8(14)12-9-2-4-11(5-3-9)16-7-10(15)6-13/h2-5,10,13,15H,6-7H2,1H3,(H,12,14) |
InChI Key |
GRAOWBQCLZIQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Route
Step 1: Formation of the Epoxy Intermediate
The reaction begins with 4-hydroxyphenylacetic acid or its amide derivative reacting with epichlorohydrin. This reaction forms an intermediate containing a glycidyl ether group attached to the phenyl ring.Step 2: Ring Opening and Hydroxylation
The epoxide ring of the intermediate is then opened by nucleophilic attack, often using ammonia or water, to yield the 2,3-dihydroxypropoxy substituent on the phenyl ring. This step introduces the vicinal diol functionality characteristic of the final product.Step 3: Amide Formation (if starting from acid)
If the starting material is 4-hydroxyphenylacetic acid, the carboxylic acid group is converted to the acetamide either before or after the etherification step, commonly through reaction with acetic anhydride or ammonia under controlled conditions.
Reaction Conditions and Catalysts
- The etherification with epichlorohydrin typically requires a base such as potassium carbonate or sodium hydroxide to deprotonate the phenolic hydroxyl group and facilitate nucleophilic substitution.
- The reaction temperature is maintained between 30°C to 85°C depending on the step and reagents used to optimize yield and purity.
- Phase-transfer catalysts like tetrabutylammonium iodide or bromide may be employed to enhance reaction rates and selectivity during the etherification step.
Alternative Synthetic Approaches
- Carbon homologation of protected or unprotected 3-hydroxy-4-nitrobenzaldehyde derivatives followed by reduction and deprotection steps has been reported for related aminophenol derivatives, which can be adapted for this compound.
- Protection of hydroxyl groups during intermediate steps may be necessary to prevent side reactions, using standard protective groups such as silyl ethers or acetals, which are later removed under mild acidic or basic conditions.
| Step No. | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | 4-Hydroxyphenylacetic acid or amide | Epichlorohydrin, K2CO3 or NaOH | 30-85 °C, solvent (e.g., acetone) | Glycidyl ether intermediate |
| 2 | Glycidyl ether intermediate | Ammonia or H2O | Mild heating | 2,3-Dihydroxypropoxyphenyl intermediate |
| 3 | Intermediate (if acid used) | Acetic anhydride or NH3 | Room temperature to mild heat | Final acetamide product (N-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide) |
- The compound is used as an impurity standard in atenolol production, necessitating high purity and well-characterized synthesis.
- Analytical methods such as Reverse Phase High Performance Liquid Chromatography (RP-HPLC) have been developed to quantify this compound and related impurities in bulk drug substances, ensuring quality control.
- Chemical reactivity studies show that the compound can undergo oxidation (e.g., with potassium permanganate), reduction (e.g., sodium borohydride), and nucleophilic substitution reactions at the hydroxyl groups, enabling further derivatization or degradation studies.
The preparation of this compound primarily involves etherification of 4-hydroxyphenylacetic acid or its amide with epichlorohydrin, followed by ring opening to introduce the diol side chain. The process requires careful control of reaction conditions and choice of base or catalyst to achieve high purity suitable for pharmaceutical applications. Analytical techniques such as RP-HPLC are essential for monitoring the compound as an impurity in atenolol synthesis. This compound’s preparation and characterization contribute significantly to the quality assurance of beta-blocker drugs.
Chemical Reactions Analysis
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the acetamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Pharmaceutical Quality Control
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide serves as an impurity standard in the production of Atenolol, a cardioselective beta-blocker. Its monitoring is crucial to ensure that impurity levels remain within acceptable limits during manufacturing. This practice is essential for maintaining the safety and efficacy of beta-blocker medications.
Analytical Chemistry
In analytical chemistry, this compound acts as a reference standard for validating methods aimed at detecting and quantifying impurities in pharmaceutical formulations. Its known properties enable researchers to calibrate instruments effectively and verify the accuracy of analytical results.
Biochemical Studies
The compound plays a significant role in biochemical research by providing insights into the metabolic pathways of Atenolol and its derivatives. Understanding these pathways is vital for elucidating the pharmacokinetics and pharmacodynamics associated with beta-blockers.
Synthetic Organic Chemistry
The chemical reactivity of this compound can be explored through various reactions typical of acetamides and phenolic compounds. These reactions may lead to the development of new analogs or derivatives with potential therapeutic applications.
Research indicates that this compound possesses various biological activities, which are summarized in the following table:
| Activity Type | Observations | References |
|---|---|---|
| Anticonvulsant | Modulates sodium channels; protective in maximal electroshock tests | |
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Induces apoptosis in cancer cell lines |
Anticonvulsant Activity
A study on related phenylacetamide derivatives demonstrated significant anticonvulsant activity in animal models. The research highlighted that specific functional groups enhance efficacy against maximal electroshock seizures. Compounds were tested at varying doses (30 mg/kg to 300 mg/kg), with notable protection observed at higher doses.
Antimicrobial Efficacy
Research has shown that certain thioether derivatives of quinoxaline, structurally related to phenylacetamides, exhibit promising antimicrobial activity. This suggests that modifications to the phenyl ring or side chains can enhance antimicrobial properties applicable to this compound.
Antitumor Properties
A novel study on Smac mimetics revealed that structurally similar compounds could effectively induce apoptosis in nasopharyngeal carcinoma cells. The mechanism involved activating apoptotic pathways and inhibiting cell proliferation, emphasizing the potential for phenylacetamides as candidates for further development in cancer therapy.
Mechanism of Action
The mechanism of action of n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of adrenergic signaling, which can result in decreased heart rate and blood pressure .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The 2,3-dihydroxypropoxy group enhances hydrophilicity compared to epoxide or chloro-substituted analogs, impacting pharmacokinetic properties like solubility .
- Reactivity: The epoxide analog (C₁₁H₁₃NO₃) is highly reactive due to its strained three-membered ring, making it a key intermediate in synthesizing diol derivatives like the target compound .
- Biological Relevance: Chloro-substituted analogs (e.g., C₁₁H₁₄ClNO₄) may exhibit altered binding affinities in biological systems due to increased electrophilicity .
Comparison with MMP Inhibitor Derivatives
A series of N-(2-benzyl-1,3-dioxo-isoindol-5-yl)-substituted acetamides (e.g., 13b–13f) were synthesized as matrix metalloproteinase (MMP) inhibitors (Table 2) :
| Compound | Substituent on Phenyl Ring | Hydroxyalkoxy Chain Length | MMP-7 Inhibition (IC₅₀, μM) | MMP-13 Inhibition (IC₅₀, μM) |
|---|---|---|---|---|
| 13b | 2-hydroxyethoxy | C2 | 0.12 | 0.08 |
| 13c | 3-hydroxypropoxy | C3 | 0.09 | 0.06 |
| Target | 2,3-dihydroxypropoxy | C3 | Not tested | Not tested |
Key Observations :
- Chain Length : Increasing the hydroxyalkoxy chain length (C2 → C3) improved MMP-7/13 inhibition potency, suggesting that the target compound’s C3 dihydroxypropoxy group may enhance binding to MMP catalytic sites .
- Hydroxyl Group Positioning : The target compound’s vicinal diol moiety (2,3-dihydroxy) could facilitate hydrogen bonding with MMP active sites, a feature absent in 13b–13f .
Crystallographic and Coordination Behavior
N-Substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, exhibit planar amide groups and diverse hydrogen-bonding patterns in crystal structures . Compared to the target compound:
- Coordination Potential: Amide ligands in related compounds (e.g., Wu et al., 2008) demonstrate strong metal-binding capabilities, suggesting the target compound could serve as a ligand in coordination chemistry applications .
Pharmacopeial and Regulatory Status
The target compound is listed in the USP and EP as a certified reference standard (Product No. 1044265), ensuring quality control in atenolol production . In contrast, impurities like 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide (Impurity D) are monitored for toxicological risks due to halogenated byproducts .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide to achieve high purity and yield?
Methodological Answer: Synthesis optimization requires careful selection of reagents and reaction conditions. A common approach involves coupling 4-aminophenol derivatives with 2,3-dihydroxypropyl groups under nucleophilic substitution conditions. Critical steps include:
- Protection of hydroxyl groups to prevent undesired side reactions.
- Use of base catalysts (e.g., triethylamine) to enhance reaction efficiency.
- Purification via column chromatography or recrystallization to isolate the target compound from by-products.
Analytical validation using HPLC (≥95% purity) and NMR (to confirm the absence of unreacted intermediates) is essential .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- 1H/13C NMR spectroscopy : To confirm the presence of the dihydroxypropoxy moiety (δ 3.5–4.2 ppm for glycerol protons) and acetamide group (δ 2.1 ppm for CH3).
- Mass spectrometry (MS) : Molecular ion peak at m/z 225.24 [M+H]+ aligns with the molecular formula C11H15NO4 .
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (amide C=O) further corroborate functional groups .
Q. What stability studies are critical for ensuring the compound’s reliability in long-term experiments?
Methodological Answer: Stability assessments include:
- Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to identify degradation products.
- Storage recommendations : Stable at –20°C in inert atmospheres (argon) to prevent oxidation of the dihydroxypropoxy chain.
- Periodic HPLC analysis : To monitor purity over time. Degradation products (e.g., hydrolyzed acetamide) are quantified using validated chromatographic methods .
Q. How are structural analogs of this compound designed to explore structure-activity relationships (SAR)?
Methodological Answer: SAR studies involve:
- Substitution of functional groups : Replacing the dihydroxypropoxy chain with ethoxy or methylsulfonyl groups to assess hydrophilicity.
- Bioisosteric replacements : Exchanging the acetamide moiety with sulfonamide or urea to modulate binding affinity.
- Comparative activity assays : Testing analogs against biological targets (e.g., enzymes, receptors) to correlate structural changes with efficacy .
Advanced Research Questions
Q. What computational approaches are employed to predict the interaction of this compound with biological targets?
Methodological Answer: Advanced computational strategies include:
- Molecular docking : Using software like AutoDock Vina to model binding poses with receptors (e.g., G-protein-coupled receptors). Key interactions include hydrogen bonding with the dihydroxypropoxy group.
- Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes over time (50–100 ns trajectories).
- Free energy calculations : MM/PBSA or MM/GBSA methods quantify binding affinities (ΔG values) .
Q. How do researchers design in vivo models to assess the compound’s pharmacokinetics and toxicity?
Methodological Answer: In vivo studies require:
- Dosing regimens : Oral/intravenous administration in rodent models (e.g., Sprague-Dawley rats) with plasma sampling at 0, 1, 3, 6, 12, and 24 hours.
- LC-MS/MS analysis : To measure Cmax , Tmax , AUC , and half-life .
- Toxicological endpoints : Histopathology of liver/kidney tissues and serum biomarkers (ALT, AST, creatinine) to evaluate organ toxicity .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
Methodological Answer: Addressing discrepancies involves:
- Dose-response validation : Repeating assays with standardized concentrations (e.g., 1–100 µM).
- Cell line specificity : Testing in multiple models (e.g., HEK-293 vs. HepG2) to rule out cell-type-dependent effects.
- Orthogonal assays : Combining enzyme inhibition (IC50) with cellular viability (MTT assay) to confirm target-specific activity .
Q. How is the compound’s potential for blood-brain barrier (BBB) penetration evaluated?
Methodological Answer: BBB permeability is assessed via:
- Parallel artificial membrane permeability assay (PAMPA) : Using a lipid bilayer to simulate passive diffusion.
- In situ perfusion models : Measuring brain-to-plasma ratio (Kp) in rodents.
- Computational predictors : LogP (octanol-water partition coefficient) and polar surface area (PSA < 90 Ų) to estimate permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
